Prostaglandin F2alpha ethyl amide
Description
Contextualization within Prostanoid Biochemistry and Signaling Pathways
Prostanoids are a class of lipid molecules derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes. nih.govwikipedia.org This family includes prostaglandins (B1171923), thromboxanes, and prostacyclins. nih.govyoutube.com Their synthesis is initiated by the cyclooxygenase (COX) enzymes, which convert arachidonic acid into the intermediate prostaglandin (B15479496) H2 (PGH2). youtube.comyoutube.com From PGH2, various synthases produce the different types of prostanoids. wikipedia.orgyoutube.com
Prostanoids exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. youtube.comnih.gov The binding of a prostanoid to its receptor triggers intracellular signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway and the protein kinase A pathway, which in turn modulate cellular functions. nih.gov For instance, prostaglandin F2α (PGF2α) binds to the FP receptor, a Gq-coupled receptor, which can lead to the mobilization of inositol (B14025) phosphate (B84403) signaling. nih.govnih.gov The diverse actions of prostanoids are critical in processes like inflammation, blood pressure regulation, and uterine contraction. nih.govyoutube.com
Classification as a Synthetic Prostaglandin F2α Analog
Prostaglandin F2α ethyl amide is classified as a synthetic analog of PGF2α. nih.gov This means it is a man-made molecule designed to mimic the structure and, to some extent, the function of the natural prostaglandin. nih.gov The key modification in PGF2α ethyl amide is the amidation of the carboxylic acid group at the C-1 position. glpbio.com This alteration changes the molecule's polarity and its susceptibility to metabolic enzymes.
While PGF2α ethyl amide is structurally similar to PGF2α, its pharmacological profile can differ. For example, some studies have investigated prostaglandin N-ethyl amides as potential prodrugs. glpbio.com Research has shown that corneal tissue in both bovine and human models can hydrolyze these N-ethyl amides back to the corresponding free acids, although the rate of this conversion is relatively slow. glpbio.comlabscoop.com This slower hydrolysis can affect the pharmacokinetics of the compound. bioscience.co.uk
Another related area of research involves prostamides, which are prostaglandin ethanolamides. nih.gov The well-known glaucoma drug, bimatoprost (B1667075), is pharmacologically almost identical to prostamide F2α. nih.gov The study of these synthetic analogs helps researchers understand the structure-activity relationships of prostanoids and their receptors. nih.govnih.gov
Significance in Academic Chemical Biology and Pharmacology
The study of prostaglandin F2α ethyl amide and similar synthetic analogs is highly significant in academic research for several reasons. These compounds serve as valuable tools to probe the intricacies of prostanoid signaling pathways. nih.gov By comparing the effects of the natural prostaglandin with its synthetic derivatives, researchers can identify the specific roles of different functional groups on the molecule and how they interact with receptors.
Furthermore, the development of synthetic analogs has been crucial in distinguishing between different receptor subtypes and their mediated effects. For instance, the discovery of selective antagonists for prostamide receptors was essential for separating their effects from those mediated by the FP receptor. nih.gov
In pharmacology, the investigation of synthetic prostaglandin analogs has led to the development of new therapeutic agents. nih.govresearchgate.net For example, analogs of PGF2α are used in the treatment of glaucoma. nih.govresearchgate.net The unique pharmacological properties of these synthetic compounds, such as altered metabolic stability and receptor selectivity, continue to drive research into new potential clinical applications. nih.govnih.gov
Properties
Molecular Formula |
C22H39NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27) |
InChI Key |
HLETUMXUCSCVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O |
Origin of Product |
United States |
Synthetic Chemistry and Analog Generation
Strategies for the Chemical Synthesis of Prostaglandin (B15479496) F2α Ethyl Amide and its Analogs
The construction of the complex PGF2α scaffold, which serves as the precursor to the ethyl amide, requires precise control over stereochemistry. Various strategies have been developed to assemble this core and its side chains efficiently.
The foundational work in prostaglandin synthesis was laid by E.J. Corey, whose strategies established a benchmark for stereocontrol. nih.gov A landmark approach involves the use of a key intermediate, often referred to as the "Corey lactone," which contains several of the required stereocenters. oup.com Key reactions in these classical syntheses include:
Diels-Alder Reaction: To set the initial stereochemistry of the bicyclic core.
Iodolactonization: To introduce and control the stereochemistry of substituents on the cyclopentane (B165970) ring. nih.gov
Modern advancements have introduced organocatalysis as a powerful tool for the enantioselective synthesis of prostaglandin intermediates. For instance, asymmetric [3+2] cycloaddition reactions mediated by organocatalysts like diphenylprolinol silyl (B83357) ether can generate highly functionalized and enantiomerically pure cyclopentane frameworks, which are then elaborated into the full prostaglandin structure. oup.com Similarly, proline-catalyzed aldol (B89426) reactions of succinaldehyde (B1195056) have been used to create key bicyclic enal intermediates for the synthesis of PGF2α analogs. oup.com
Chemoenzymatic strategies combine the precision of biological catalysts with the versatility of chemical reactions, offering an efficient and green alternative for prostaglandin synthesis. rsc.org These methods are particularly effective for establishing key chiral centers with high enantioselectivity. nih.gov
Key enzymatic transformations include:
Baeyer–Villiger Monooxygenase (BVMO): Used for the highly stereoselective oxidation of bicyclic ketones to form key lactone intermediates. rsc.org
Ketoreductases (KREDs): Employed for the diastereoselective reduction of enone precursors to establish the correct stereochemistry of the C-15 hydroxyl group on the ω-side chain. rsc.org
These enzymatic steps are often integrated into a multi-step chemical sequence, providing a unified route to various prostaglandin analogs from a common, readily available starting material. rsc.org This approach not only ensures high stereochemical purity but also proceeds under mild reaction conditions. rsc.org
The use of transition metal catalysts has revolutionized the construction of the prostaglandin core and the installation of its side chains. These methods offer high levels of control over stereochemistry, often dictated by the choice of catalyst and ligand.
A notable example is a catalyst-controlled diastereoselective rhodium-catalyzed Suzuki–Miyaura reaction, which can form three contiguous stereocenters in a single step to build the cyclopentyl core. rsc.org The absolute stereochemistry is controlled by the chiral ligand employed. Further modifications, such as palladium-catalyzed Tsuji-Trost alkylation, can be used to install the final stereocenters. rsc.org Other important catalyst-driven reactions include nickel-catalyzed cross-couplings and Wittig reactions for the sequential incorporation of the lipid side chains. nih.gov
Design and Synthesis of Modified Prostaglandin F2α Ethyl Amide Analogs
Modifications to the parent PGF2α structure are strategically designed to alter receptor binding affinity and metabolic stability. These modifications range from simple changes at the C-1 carboxyl group to more complex substitutions on the side chains.
The defining feature of Prostaglandin F2α ethyl amide is the conversion of the C-1 carboxylic acid to an N-ethyl amide. This transformation is typically one of the final steps in the synthetic sequence. The general process involves the amidation of the PGF2α free acid or a protected version thereof.
Standard peptide coupling protocols are employed for this purpose. The carboxylic acid is first activated using a coupling reagent, followed by the addition of ethylamine (B1201723). Common methods include:
Activation with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole).
Conversion of the carboxylic acid to an activated ester or acid chloride before reaction with ethylamine.
This amidation strategy is a key step in the synthesis of bimatoprost (B1667075), a closely related analog that is the N-ethyl amide of 17-phenyl-trinor PGF2α. rsc.org The successful synthesis of these amide derivatives demonstrates the robustness of this chemical transformation on the complex prostaglandin scaffold. nih.gov
Structural diversity in prostaglandin analogs is often achieved by modifying the ω-side chain. These modifications are typically introduced by synthesizing a side-chain building block that already contains the desired functionality, which is then coupled to the cyclopentane core.
17-phenyl: To create analogs like latanoprost (B1674536) or bimatoprost, a phenyl group is incorporated at the C-17 position. google.com This is achieved by using a ω-side chain precursor, such as a phosphonate (B1237965) or vinyl stannane, that contains the 17-phenyl-18,19,20-trinor alkyl chain. This precursor is then attached to the core via reactions like the Horner-Wadsworth-Emmons olefination.
16-phenoxy: Analogs such as fluprostenol (B1673476) and cloprostenol (B1669231) feature a phenoxy group at the C-16 position. rsc.org The synthesis follows a similar logic, where a ω-side chain building block containing the m-chlorophenoxy moiety is prepared and subsequently coupled to the prostaglandin core. rsc.org
15-deoxy-15,15-difluoro: The introduction of a difluoro group at the C-15 position is a strategy to block metabolic oxidation at this site. The synthesis of these analogs involves the preparation of a ω-side chain precursor with a C-15 ketone. This ketone is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents to install the gem-difluoro group. A synthetic route to a 15-deoxy-15,15-difluoroprostaglandin F2α derivative has been successfully developed, highlighting the feasibility of this modification. nih.gov
Compound Reference Table
| Compound Name | Other Names |
| Prostaglandin F2α | PGF2α, Dinoprost wikipedia.org |
| Prostaglandin F2α ethyl amide | Dinoprost ethyl amide |
| Bimatoprost | N-ethyl amide of 17-phenyl-trinor PGF2α rsc.org |
| Latanoprost | 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester google.com |
| Travoprost | |
| Cloprostenol | |
| Fluprostenol | |
| Tafluprost | |
| Unoprostone | |
| Carboprost | |
| Sulprostone | |
| Succinaldehyde | |
| Diphenylprolinol silyl ether |
Synthetic Intermediates and Reagents Table
| Name | Abbreviation/Type | Use in Synthesis |
| Corey Lactone | Key Intermediate | Precursor with established stereocenters for PG synthesis oup.com |
| Baeyer–Villiger Monooxygenase | BVMO (Enzyme) | Stereoselective oxidation of ketones to lactones rsc.org |
| Ketoreductase | KRED (Enzyme) | Diastereoselective reduction of enones rsc.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC (Coupling Reagent) | Carboxylic acid activation for amidation |
| Hydroxybenzotriazole | HOBt (Additive) | Used with EDC to facilitate amide bond formation |
| Diethylaminosulfur trifluoride | DAST (Fluorinating Agent) | Introduction of fluorine atoms |
Isomeric Forms and their Synthetic Routes (e.g., 5-trans isomers)
The spatial arrangement of substituents on the cyclopentane ring and the geometry of the double bonds in the alpha and omega chains of prostaglandins (B1171923) give rise to a variety of isomers. The configuration of the double bond at the C5-C6 position is of particular interest, leading to the natural 5-cis isomer and the synthetic 5-trans isomer. The synthesis of the 5-trans isomer of Prostaglandin F2alpha ethyl amide requires specific stereochemical control throughout the synthetic sequence.
A plausible synthetic strategy for obtaining 5-trans-PGF2α and its subsequent conversion to the ethyl amide derivative involves the initial stereoselective synthesis of the 5-trans prostaglandin core, followed by amidation of the C1 carboxylic acid.
One established approach to prostaglandin synthesis that allows for the generation of various isomers is the Corey lactone route. acs.orgnih.gov This strategy provides a versatile framework where the upper and lower side chains can be introduced with a high degree of stereocontrol. To obtain the 5-trans geometry, a Wittig-type olefination reaction with a phosphorane containing the upper side chain is typically employed, where reaction conditions can be tuned to favor the formation of the (E)-alkene.
Alternatively, modern synthetic methods offer more direct and efficient routes. A notable example is the catalyst-controlled synthesis of PGF2α analogs, which can be adapted to produce specific isomers. nih.gov For instance, a rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reaction can be utilized to construct the cyclopentane core with precise control over the stereochemistry. nih.gov By selecting the appropriate chiral ligands and reaction partners, the synthesis can be directed towards the desired isomeric form.
A key intermediate in the synthesis of 5-trans-PGF2α is its methyl ester. The reaction of 5-trans-PGF2α methyl ester with iodine is a known transformation that yields isomeric iodo-ethers, specifically (5S,6R)-5-iodo-9-deoxy-6,9α-epoxy-PGF1α methyl ester and (5R,6S)-5-iodo-9-deoxy-6,9α-epoxy-PGF1α methyl ester. acs.org This reaction highlights the utility of the 5-trans isomer as a precursor for further chemical modifications.
Once the 5-trans-PGF2α carboxylic acid or its ester derivative is obtained, the final step is the formation of the ethyl amide. The direct amidation of a carboxylic acid with an amine can be challenging due to the formation of an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.com The activated carboxylic acid then readily reacts with ethylamine to form the desired this compound.
Alternatively, if the synthesis yields the methyl or ethyl ester of 5-trans-PGF2α, this can be directly converted to the ethyl amide by aminolysis. This reaction involves heating the ester with ethylamine, which displaces the alcohol (methanol or ethanol) to form the more stable amide.
The table below summarizes key intermediates and reagents in the synthesis of this compound and its 5-trans isomer.
| Compound/Reagent | Role in Synthesis |
| Corey Lactone | Versatile starting material for prostaglandin synthesis. acs.orgnih.gov |
| Phosphorane (Wittig Reagent) | Introduction of the upper side chain, can be tuned for 5-trans geometry. |
| Rhodium Catalyst | Used in asymmetric Suzuki-Miyaura coupling for stereocontrolled core synthesis. nih.gov |
| 5-trans-PGF2α methyl ester | Key intermediate for further functionalization. acs.org |
| Iodine | Reagent for the iodolactonization of the 5-trans methyl ester. acs.org |
| Dicyclohexylcarbodiimide (DCC) | Activating agent for the carboxylic acid for amidation. google.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble activating agent for amidation. |
| Ethylamine | Amine source for the formation of the ethyl amide. |
The synthesis of specific isomers like 5-trans-Prostaglandin F2alpha ethyl amide underscores the precision required in modern organic synthesis to access structurally defined molecules with potentially unique biological activities.
Receptor Pharmacology and Ligand Receptor Interactions
Exploration of Putative Prostamide Receptors
Development and Application of Selective Prostamide Receptor Antagonists
The unique pharmacological characteristics of Prostaglandin (B15479496) F2alpha ethyl amide and its synthetic counterparts, such as bimatoprost (B1667075), which set them apart from prostaglandin F2α (PGF2α) and its analogs, were instrumental in postulating the existence of a distinct receptor system—the prostamide receptor. nih.govarvojournals.org This hypothesis spurred the development of selective antagonists to investigate this novel signaling pathway. The feline iris, a tissue that demonstrates strong and distinguishable contractile responses to both prostamides and PGF2α, became a cornerstone ex vivo model for the evaluation and characterization of these new pharmacological agents. nih.govnih.gov
The initial breakthrough in this area was the development of first-generation prostamide antagonists, exemplified by compounds like AGN 204396. nih.gov Studies conclusively showed that AGN 204396 could competitively inhibit the contractile responses induced by prostamide F2α and bimatoprost in the feline iris. nih.govarvojournals.org Critically, it did not impede the contractions elicited by PGF2α or other selective FP receptor agonists, offering the first direct pharmacological proof of a separate prostamide receptor. nih.govarvojournals.org In functional assays using the feline iris, AGN 204396 demonstrated a pA2 value of 5.64 against prostamide F2α-induced contractions. nih.govnih.gov Although this was a significant advancement, the potency of this first-generation antagonist was considered modest, which drove the quest for more powerful pharmacological tools. nih.gov
Subsequent research efforts culminated in the creation of a second generation of more potent and highly selective prostamide receptor antagonists, including AGN 211334, AGN 211335, and AGN 211336. nih.govarvojournals.org These compounds exhibited a potency that was approximately tenfold greater than their predecessor, AGN 204396, in blocking the effects of prostamide F2α in the feline iris model. arvojournals.org The reported IC50 values for the inhibition of prostamide F2α-induced contraction in this tissue were 236 nM for AGN 211334, 356 nM for AGN 211335, and 303 nM for AGN 211336, a significant improvement over the 2635 nM IC50 of AGN 204396. arvojournals.org Consistent with the profile of the first-generation antagonist, these second-generation compounds did not affect the responses to PGF2α at concentrations up to 30 µM, highlighting their remarkable selectivity for the prostamide receptor. arvojournals.org
The application of these selective antagonists has been transformative in several research domains. They have been pivotal in affirming that the ocular hypotensive actions of bimatoprost are, at least in part, mediated through prostamide receptors. nih.gov For instance, the co-administration of a selective prostamide antagonist with bimatoprost in animal models resulted in a significant reduction of bimatoprost's intraocular pressure-lowering effect. nih.gov
Furthermore, these antagonists are being utilized to explore the broader physiological and potential pathophysiological roles of the prostamide system. Research has pointed to the possible involvement of prostamides in processes such as pain and inflammation, and the availability of these selective antagonists is crucial for distinguishing these effects from those mediated by prostaglandins (B1171923). An interesting facet of some of these antagonists, such as AGN 211335 and AGN 211336, is their dual activity as inhibitors of fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382). This presents both a complexity and an opportunity in pharmacological research, necessitating careful experimental design and interpretation of results, while also opening avenues for the development of multi-target therapeutic agents.
The creation of these selective antagonists has been a landmark achievement in validating the prostamide receptor as a distinct pharmacological target and has equipped the scientific community with indispensable tools to unravel the biological significance of the Prostaglandin F2alpha ethyl amide/prostamide signaling system.
Pharmacological Data of Selective Prostamide Receptor Antagonists
This interactive table provides a summary of the pharmacological data for key selective prostamide receptor antagonists.
| Compound | Generation | Antagonist Potency (IC50, Feline Iris vs. Prostamide F2α) | pA2 (Feline Iris vs. Prostamide F2α) | Selectivity Notes |
| AGN 204396 | First | 2635 nM arvojournals.org | 5.64 nih.govnih.gov | Does not block FP or other prostanoid receptors at concentrations up to 30µM. nih.govarvojournals.org Also shows activity as a TP receptor antagonist. nih.gov |
| AGN 211334 | Second | 236 nM arvojournals.org | Not Reported | Approximately 10-fold more potent than AGN 204396. arvojournals.org Does not block FP or other prostanoid receptors at concentrations up to 30µM. arvojournals.org |
| AGN 211335 | Second | 356 nM arvojournals.org | Not Reported | Does not block FP or other prostanoid receptors at concentrations up to 30µM. arvojournals.org Also demonstrates inhibition of FAAH. nih.gov |
| AGN 211336 | Second | 303 nM arvojournals.org | Not Reported | Does not block FP or other prostanoid receptors at concentrations up to 30µM. arvojournals.org Also demonstrates inhibition of FAAH. |
Cellular and Biochemical Mechanisms
Prodrug Mechanism and Bioactivation Pathways
Prostaglandin (B15479496) F2alpha ethyl amide is a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form within the body. This bioactivation is crucial for its therapeutic effects.
The primary mechanism of bioactivation for Prostaglandin F2alpha ethyl amide involves the enzymatic hydrolysis of its N-ethyl amide group. This chemical reaction cleaves the amide bond, releasing the bioactive free acid, Prostaglandin F2alpha (PGF2α). PGF2α is the molecule responsible for exerting the compound's physiological effects by interacting with specific prostaglandin receptors. wikipedia.org
The conversion of this compound to PGF2α is catalyzed by amidase enzymes. The activity of these enzymes can be tissue-specific, leading to localized activation of the prodrug. A key example of this is observed in ocular tissues. The iris-ciliary body, in particular, exhibits significant amidase activity, facilitating the efficient conversion of the prodrug to its active form. nih.gov This targeted bioactivation is a critical aspect of its mechanism, especially in ophthalmological applications. Studies have shown a favorable difference in enzymatic hydrolysis rates, approximately tenfold higher, in the iris-ciliary body compared to the conjunctival tissue for some prostaglandin prodrugs. nih.gov
The rate of enzymatic hydrolysis is a key determinant of a prodrug's efficacy and therapeutic profile. When compared to other prostaglandin prodrugs, such as ester-based forms like PGF2α 1-isopropyl ester, the hydrolysis kinetics can differ significantly. For instance, certain pivaloyl ester prodrugs of PGF2α are converted to the active PGF2α in ocular tissues at a substantially slower rate than the isopropyl ester form. nih.gov Despite these slower hydrolysis rates, these prodrugs can still achieve comparable ocular hypotensive activity. nih.gov This suggests that rapid enzymatic hydrolysis is not a prerequisite for efficacy in all cases and that slower conversion rates may even contribute to a more favorable therapeutic index by localizing the effect and potentially reducing side effects. nih.gov
Hydrolysis Rate Comparison of PGF2α Prodrugs in Ocular Tissues
| Prodrug Form | Relative Hydrolysis Rate | Ocular Tissue |
|---|---|---|
| PGF2α 1-isopropyl ester | Fast | Dog, Monkey, Human |
| PGF2α 11-pivaloyl ester | Slower than isopropyl ester | Dog, Monkey, Human |
| PGF2α 15-pivaloyl ester | Slower than isopropyl ester | Dog, Monkey, Human |
| PGF2α 11,15-dipivaloyl ester | Slower than isopropyl ester | Dog, Monkey, Human |
This table is based on findings from a study on pivaloyl ester prodrugs of PGF2α and provides a conceptual comparison of hydrolysis kinetics. nih.gov Specific rates for this compound were not detailed in the provided search results.
Modulation of Cellular Physiology
Once converted to its active form, PGF2α, the compound modulates a range of cellular physiological processes, including smooth muscle contraction and adipocyte differentiation.
PGF2α is a potent regulator of smooth muscle contractility in various tissues throughout the body.
Uterine Tissue: PGF2α is well-known for its ability to stimulate uterine muscle contractions. wikipedia.org It plays a role in the natural process of labor and is used medically to induce labor and control postpartum hemorrhage. wikipedia.org PGF2α acts by binding to the prostaglandin F2α receptor, which in turn can stimulate the release of oxytocin (B344502), creating a positive feedback loop that enhances uterine contractions. wikipedia.org
Pulmonary Tissue: The role of prostaglandins (B1171923) in pulmonary smooth muscle is complex, with different prostaglandins having varied effects. While some prostaglandins like PGE2 can cause relaxation of airway smooth muscle, the direct effects of PGF2α often lean towards contraction. nih.gov The balance of different prostaglandins is crucial for maintaining normal respiratory function. researchgate.net
Gastrointestinal Tissues: Prostaglandins are involved in the regulation of gastrointestinal motility. nih.govresearchgate.net PGF2α generally causes contraction of the smooth muscle in the gastrointestinal tract, contributing to peristalsis. researchgate.net
The active form, PGF2α, has been shown to have a significant, primarily inhibitory, influence on the development of fat cells (adipogenesis).
Inhibition of Adipogenesis: Research indicates that PGF2α can block adipogenesis. nih.gov This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway. The activation of MAPK leads to the inhibitory phosphorylation of peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor that promotes fat cell differentiation. nih.gov
Stimulation of TGFα Expression: PGF2α has been found to stimulate the expression of transforming growth factor-alpha (TGFα) in adipocyte precursors. nih.gov Since both PGF2α and TGFα are potent inhibitors of adipocyte differentiation, this suggests that PGF2α may amplify its anti-adipogenic effect by increasing the production of another inhibitory factor. nih.gov This stimulation of TGFα expression by PGF2α is a reversible process and does not appear to involve the activation of protein kinase C. nih.gov
Summary of PGF2α Effects on Adipogenesis
| Cellular Process | Effect of PGF2α | Mechanism |
|---|---|---|
| Adipocyte Differentiation | Inhibition | Activation of MAPK, leading to inhibitory phosphorylation of PPARγ. nih.gov |
Involvement in Cellular Stress Responses and Inflammatory Pathways
Prostaglandin F2α ethyl amide, also known as Prostaglandin F2α ethanolamide (PGF2α-EA), is implicated in cellular stress and inflammatory processes, largely through its connection to the metabolism of arachidonic acid and endocannabinoids. While its parent compound, Prostaglandin F2α (PGF2α), is a well-established mediator of inflammation, the specific roles of the ethyl amide derivative are an area of ongoing research.
PGF2α itself is known to be a potent inflammatory mediator. Its production can be induced by pro-inflammatory cytokines, and it plays a role in the inflammatory cascade by acting on the transcription of NF-κβ, which in turn promotes the expression of cyclooxygenase-2 (COX-2), creating a potential inflammatory feedback loop. researchgate.net PGF2α is also associated with the generation of intracellular reactive oxygen species (ROS), a key component of cellular stress, and can trigger mitochondrial fission and mitophagy, processes critical to cellular homeostasis and stress responses. nih.gov
The ethyl amide derivative, PGF2α-EA, is biosynthesized from the endocannabinoid anandamide (B1667382) via the COX-2 enzyme, particularly under inflammatory conditions where COX-2 is upregulated. nih.gov This metabolic link intrinsically connects PGF2α-EA to inflammatory pathways. Research has shown that PGF2α-EA exhibits biological activities, such as the inhibition of adipogenesis, the process of forming mature fat cells. researchgate.net This inhibitory effect on adipocyte differentiation points to a role in modulating cellular processes that can be influenced by inflammatory and metabolic states. researchgate.net
Interrelationship with the Endocannabinoid System
Prostaglandin F2α ethyl amide is intrinsically linked to the endocannabinoid system (ECS), primarily because its biosynthesis directly originates from a key endocannabinoid molecule. The ECS, a complex cell-signaling system, includes endocannabinoids, the receptors they bind to, and the enzymes that synthesize and degrade them. The metabolic pathways of endocannabinoids are diverse, and their interaction with prostaglandin synthesis pathways represents a significant point of crosstalk between these two major lipid signaling systems.
The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are primarily metabolized through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. nih.govfrontiersin.orgnih.gov However, alternative metabolic routes exist, most notably oxidation by cyclooxygenase (COX) enzymes, which leads to the formation of a novel class of bioactive lipids, including prostaglandin ethanolamides. frontiersin.org This positions the enzymes of the ECS as crucial modulators of the substrate availability for PGF2α ethyl amide production.
Cyclooxygenase-2 (COX-2) Mediated Biosynthesis of Prostaglandin F2α Ethanolamide from Anandamide
The biosynthesis of Prostaglandin F2α ethanolamide (PGF2α-EA) from the endocannabinoid anandamide is specifically mediated by the Cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net Studies have demonstrated that while both COX-1 and COX-2 can effectively use arachidonic acid as a substrate, only COX-2 can efficiently oxygenate anandamide to produce prostaglandin ethanolamides (also known as prostamides). nih.govnih.govresearchgate.net
The process begins with the COX-2-catalyzed oxygenation of anandamide, which, due to its structural similarity to arachidonic acid, serves as a viable substrate. nih.govresearchgate.net This enzymatic reaction leads to the formation of prostaglandin H2 ethanolamide (PGH2-EA), an unstable intermediate analogous to PGH2 in the conventional prostaglandin synthesis pathway. nih.govnih.gov Subsequently, PGH2-EA is further metabolized by specific prostaglandin synthases into various prostaglandin ethanolamides, including PGE2-EA, PGD2-EA, and PGF2α-EA. nih.govnih.gov The formation of PGF2α-EA from anandamide has been confirmed in various cellular systems and has also been observed in vivo. nih.gov
| Enzyme | Substrate | Key Intermediate | Primary Product(s) | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anandamide (AEA) | Prostaglandin H2 ethanolamide (PGH2-EA) | Prostaglandin E2 ethanolamide, Prostaglandin D2 ethanolamide, Prostaglandin F2α ethanolamide | nih.govnih.govresearchgate.netnih.gov |
| Cyclooxygenase-1 (COX-1) | Anandamide (AEA) | N/A | Does not effectively oxygenate anandamide | nih.govresearchgate.net |
Endocannabinoid Modulation of Prostaglandin F2α Ethyl Amide-related Metabolic Pathways
The metabolic pathways related to Prostaglandin F2α ethyl amide are significantly modulated by the endocannabinoid system, primarily through the regulation of substrate availability. The fate of anandamide—whether it is hydrolyzed by FAAH or oxygenated by COX-2—is a critical control point.
The primary route for anandamide degradation is hydrolysis by FAAH, which breaks it down into arachidonic acid and ethanolamine. frontiersin.org The COX-2-mediated pathway to form prostaglandin ethanolamides represents a competing metabolic route. frontiersin.org Therefore, the activity level of FAAH directly influences the amount of anandamide available to be converted into PGF2α-EA. Inhibition of FAAH, for instance, would increase the half-life of anandamide, potentially shunting more of this endocannabinoid towards the COX-2 pathway, especially in tissues where COX-2 is highly expressed, such as in inflammatory conditions.
Pre Clinical Biological Research Models
In Vitro Model Systems for Mechanistic Elucidation
The study of Prostaglandin (B15479496) F2alpha ethyl amide (PGF2α-NEt) at the cellular and tissue level provides crucial insights into its mechanisms of action. These in vitro models are essential for understanding how this synthetic analog of prostaglandin F2alpha interacts with biological systems, particularly its effects on intracellular signaling and functional responses.
Recombinant Cell Lines Expressing Prostanoid and Putative Prostamide Receptors
To dissect the specific receptor interactions of PGF2alpha ethyl amide, researchers utilize recombinant cell lines engineered to express individual human prostanoid receptors. nih.gov Human Embryonic Kidney (HEK) 293(EBNA) cells are commonly used for this purpose, where they are stably transfected to express one of the eight known human prostanoid receptors: DP, EP1, EP2, EP3, EP4, FP, IP, and TP. nih.gov These cell lines serve as a clean system to determine the binding affinity and selectivity of compounds like PGF2alpha ethyl amide for each receptor subtype without the confounding presence of other receptors. nih.gov
While PGF2alpha ethyl amide is an analog of PGF2alpha, which primarily acts on the FP receptor, the potential for it to interact with other prostanoid receptors or even putative prostamide receptors is an area of investigation. sigmaaldrich.com The use of these recombinant cell lines allows for precise characterization of its receptor binding profile. For instance, studies on related prostaglandins (B1171923) have used such systems to demonstrate that even structurally similar compounds can have varied affinities for different prostanoid receptors. nih.gov This information is critical for interpreting pharmacological studies and understanding the full spectrum of biological activity. nih.gov
Primary Cell Cultures and Tissue Explants (e.g., Bovine and Human Corneal Tissue, Feline Iris Sphincter Cells, Uterine Explants)
Primary cell cultures and tissue explants offer a more physiologically relevant context for studying the effects of PGF2alpha ethyl amide. A key finding is that bovine and human corneal tissue can convert PGF2alpha ethyl amide into its free acid form, PGF2alpha. bioscience.co.uk This metabolic conversion is a critical determinant of its biological activity, as the free acid is a potent agonist at the FP receptor. bioscience.co.uk The rate of this hydrolysis has been quantified, providing valuable data for understanding the pharmacokinetics of the compound in an ocular setting. bioscience.co.uk
In the context of reproductive biology, primary cultures of rabbit endometrial cells have been instrumental in demonstrating the proliferative effects of PGF2alpha. nih.gov Such models could be adapted to study the specific actions of PGF2alpha ethyl amide on uterine cells. Similarly, studies on mouse leukaemia lymphoblasts (L5178Y) have shown the growth-inhibitory effects of PGF2alpha, highlighting the diverse cellular responses to this class of compounds. nih.gov
The table below summarizes key findings from in vitro studies on related prostaglandins, which provide a framework for investigating PGF2alpha ethyl amide.
| Cell/Tissue Model | Organism | Key Findings Related to PGF2α or its Analogs |
| Bovine and Human Corneal Tissue | Bovine, Human | Converts PGF2α N-ethyl amides to the free acid form. bioscience.co.uk |
| Rabbit Endometrial Cells | Rabbit | PGF2α stimulates DNA synthesis and cell proliferation. nih.gov |
| Mouse Leukaemia Lymphoblasts (L5178Y) | Mouse | PGF2α inhibits cell growth at high concentrations. nih.gov |
| Rat Intestinal Everted Sacs | Rat | Demonstrates age-related differences in the transport and metabolism of PGF2α. nih.gov |
Cell-Based Assays for Intracellular Signaling and Functional Responses
Cell-based assays are pivotal for elucidating the downstream signaling pathways activated by PGF2alpha ethyl amide following receptor binding. Since PGF2alpha, the parent compound, is known to activate the FP receptor, which couples to Gq/11 proteins, a primary signaling event is the activation of phospholipase C (PLC). sigmaaldrich.com This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Assays measuring the mobilization of intracellular calcium, a consequence of IP3-mediated release from endoplasmic reticulum stores, are commonly employed. Furthermore, the activation of protein kinase C (PKC) by DAG can be assessed. Studies on endometrial adenocarcinoma cells have shown that PGF2α can induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and up-regulate the expression of cyclooxygenase-2 (COX-2). nih.gov These findings suggest that PGF2alpha ethyl amide could potentially trigger similar signaling cascades, leading to changes in gene expression and cellular function.
Luciferase reporter gene assays are also valuable tools to investigate the transcriptional regulation of target genes by PGF2alpha ethyl amide. nih.govnih.gov For example, the effect on the activity of peroxisome proliferator-activated receptor gamma (PPARG) has been studied for related compounds. nih.gov
In Vivo Non-Human Mammalian Models for Pharmacological Characterization
Animal models are indispensable for characterizing the pharmacological effects of PGF2alpha ethyl amide in a whole-organism setting, providing data on its integrated physiological responses.
Ocular Research Models for Studying Aqueous Humor Dynamics (e.g., Dogs, Monkeys, Rabbits)
The primary therapeutic application of PGF2alpha analogs is in the management of glaucoma, due to their ability to lower intraocular pressure (IOP). Dogs, monkeys (particularly Macaca fascicularis), and rabbits are the most common animal models for studying aqueous humor dynamics. nih.gov PGF2alpha and its analogs are known to increase the outflow of aqueous humor, primarily through the uveoscleral pathway. nih.gov
While direct studies on PGF2alpha ethyl amide in these models are not extensively detailed in the provided context, the known ocular hypotensive activity of prostaglandin esters and N-ethyl amides suggests that it would be expected to lower IOP. bioscience.co.uk The slower hydrolysis of the N-ethyl amide compared to esters might result in a different pharmacokinetic and pharmacodynamic profile. bioscience.co.uk Studies in these animal models would be crucial to determine the onset, magnitude, and duration of the IOP-lowering effect of PGF2alpha ethyl amide.
The table below outlines common animal models used in ocular research for prostaglandin analogs.
| Animal Model | Key Use in Ocular Research |
| Dog | Studying aqueous humor dynamics and IOP reduction. |
| Monkey (Macaca fascicularis) | A model that closely mimics human ocular physiology for IOP studies. nih.gov |
| Rabbit | Commonly used for initial screening of ocular hypotensive agents. nih.govnih.gov |
Reproductive Physiology Models (e.g., Ovine, Murine Models of Luteolysis)
PGF2alpha plays a critical role in reproductive physiology, most notably in inducing luteolysis, the regression of the corpus luteum. wikipedia.org This action is fundamental for the regulation of the estrous cycle in many species. nih.gov Ovine (sheep) and murine (rat and mouse) models are frequently used to study this process.
In ruminants, PGF2alpha is released from the uterus and acts on the corpus luteum to inhibit progesterone (B1679170) production and trigger its structural demise. wikipedia.orgnih.gov The hormonal regulation of uterine PGF2alpha secretion is complex, involving oxytocin (B344502) and progesterone. nih.gov Animal models have been essential in dissecting this interplay. For example, studies in rats with luteinized ovaries have shown that PGF2alpha analogs can induce functional luteolysis by affecting the adenylate cyclase system. nih.gov
Given that PGF2alpha ethyl amide is an analog of PGF2alpha, it is expected to have luteolytic activity. In vivo studies in ovine or murine models would be necessary to confirm this and to characterize its potency and efficacy compared to the parent compound. Such studies would involve monitoring progesterone levels and observing changes in the corpus luteum following administration of the compound.
Models for Studying Smooth Muscle Function in Other Organ Systems
Pre-clinical research has utilized various models to investigate the effects of Prostaglandin F2alpha ethyl amide and its active free acid metabolite, 17-phenyl trinor PGF2alpha, on smooth muscle function outside of the ocular and reproductive systems. These studies primarily focus on vascular and airway smooth muscle, employing both cell culture and isolated tissue preparations to characterize the compound's pharmacological activity.
Vascular Smooth Muscle Models
The primary model for studying the vascular effects of this compound has been the A7r5 rat aortic smooth muscle cell line. These cells are a well-established tool for examining the mechanisms of vascular smooth muscle contraction and signaling. Research has shown that the free acid of this compound is a potent agonist in these cells, stimulating the mobilization of intracellular calcium ([Ca²⁺]i), which is a critical event in the initiation of smooth muscle contraction nih.gov. This activity is mediated through the prostaglandin FP receptor nih.gov.
The potency of the free acid has been quantified and compared to other prostaglandin analogs in this cell model, as detailed in the table below.
| Compound | Model System | Observed Effect | Potency (EC50) |
|---|---|---|---|
| This compound (free acid) | A7r5 Rat Aortic Smooth Muscle Cells | Intracellular Calcium Mobilization | 5.8 ± 2.6 nM researchgate.net |
| Travoprost acid | A7r5 Rat Aortic Smooth Muscle Cells | Intracellular Calcium Mobilization | 3.2 ± 0.6 nM researchgate.net |
| Fluprostenol (B1673476) | A7r5 Rat Aortic Smooth Muscle Cells | Intracellular Calcium Mobilization | 6.1 ± 1.5 nM researchgate.net |
| Latanoprost (B1674536) acid | A7r5 Rat Aortic Smooth Muscle Cells | Intracellular Calcium Mobilization | 54.6 ± 12.4 nM researchgate.net |
Studies have further confirmed the receptor pathway by demonstrating that the calcium mobilization induced by the compound can be antagonized by AL-8810, a selective FP receptor antagonist nih.gov. In addition to cell lines, isolated blood vessel preparations have been used. For instance, studies on isolated porcine ciliary arteries showed that related FP receptor agonists could induce potent contractions that were effectively blocked by AL-8810 nih.gov. While not directly studying this compound, these models establish the role of FP receptor activation in vascular smooth muscle tone.
Airway Smooth Muscle Models
The effects of this compound on airway smooth muscle have been characterized using isolated tissue preparations. A key model has been the feline lung parenchymal strip, which is sensitive to various prostaglandins. In this model, this compound, referred to in the literature as Bimatoprost (B1667075), was found to be a potent contractile agent nih.gov.
| Compound | Model System | Observed Effect | Potency (EC50) |
|---|---|---|---|
| This compound | Feline Lung Parenchyma | Smooth Muscle Contraction | 35 - 55 nM nih.gov |
Research on the effects of this compound on other smooth muscle systems, such as the gastrointestinal tract, is not extensively documented in publicly available pre-clinical studies. While the parent compound, Prostaglandin F2alpha, is known to contract gerbil colon smooth muscle, specific data on the ethyl amide analog in this or similar models is limited nih.gov.
Advanced Research Methodologies and Analytical Techniques
Quantitative Analysis of Prostaglandin (B15479496) F2α Ethyl Amide and its Metabolites
A critical aspect of studying Prostaglandin F2α ethyl amide is the ability to accurately measure its concentration, and that of its metabolites, in biological matrices. This is often challenging due to the low concentrations at which these lipid molecules are typically found and the complexity of the biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of prostaglandins (B1171923) and their analogs. While specific validated methods for Prostaglandin F2α ethyl amide are not extensively detailed in publicly available literature, the methodology applied to the parent compound, PGF2α, and other prostaglandins provides a clear framework.
The general workflow for LC-MS/MS analysis involves several key steps:
Sample Preparation: This is a crucial step to isolate the analyte from the complex biological matrix (e.g., plasma, tissue homogenates). It often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the sample. For prostaglandins, a C18 SPE cartridge is commonly used.
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is typically used to separate the prostaglandins based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid to improve ionization) and an organic solvent (like acetonitrile (B52724) or methanol) is employed.
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for prostaglandins due to the presence of the carboxylic acid group (or its amide derivative). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored.
It is understood that Prostaglandin F2α ethyl amide acts as a prodrug, being converted in vivo to the active form, PGF2α. Therefore, LC-MS/MS methods would be essential to simultaneously quantify both the ethyl amide prodrug and the resulting active PGF2α acid. This would involve developing an assay with specific MRM transitions for both compounds.
Table 1: Illustrative LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Typical Setting for Prostaglandin Analysis |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Linear gradient from low to high organic phase |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ of the analyte |
| Product Ion (Q3) | Specific fragment ion of the analyte |
Note: This table provides a general example of LC-MS/MS parameters for prostaglandin analysis. Specific values for Prostaglandin F2α ethyl amide would require experimental determination.
Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Analogs
Enzyme-Linked Immunosorbent Assays (ELISAs) are another common method for quantifying prostaglandins. These are immunoassays that utilize the specific binding of an antibody to the target molecule. Commercially available ELISA kits for PGF2α are widely used.
The principle of a competitive ELISA, which is often used for small molecules like prostaglandins, is as follows:
A microplate is pre-coated with a capture antibody specific for the prostaglandin.
The sample containing the unknown amount of prostaglandin and a fixed amount of a labeled prostaglandin (e.g., conjugated to an enzyme like horseradish peroxidase) are added to the wells.
The unlabeled prostaglandin from the sample and the labeled prostaglandin compete for binding to the limited number of antibody sites.
After an incubation period, the unbound components are washed away.
A substrate for the enzyme is added, which results in a color change.
The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
A key consideration when using an ELISA for an analog like Prostaglandin F2α ethyl amide is the cross-reactivity of the antibody. The antibody in a PGF2α ELISA kit is raised against PGF2α, and its ability to recognize and bind to the ethyl amide derivative would need to be determined. If there is significant cross-reactivity, the assay could potentially be used to measure the ethyl amide, but a specific standard curve with the ethyl amide compound would be necessary. Conversely, if the cross-reactivity is low, the ELISA would primarily measure the active metabolite, PGF2α, after its conversion from the prodrug.
Biophysical and Biochemical Assays for Receptor Interaction
Understanding how Prostaglandin F2α ethyl amide interacts with its target receptor, the prostaglandin F receptor (FP receptor), is fundamental to elucidating its mechanism of action. A variety of biophysical and biochemical assays are employed for this purpose.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct binding of a radiolabeled ligand to a receptor preparation (e.g., cell membranes expressing the receptor).
In the context of Prostaglandin F2α ethyl amide, a competitive binding assay would typically be performed:
A constant concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [³H]-PGF2α) is incubated with the receptor preparation.
Increasing concentrations of the unlabeled competitor, Prostaglandin F2α ethyl amide, are added.
The unlabeled compound competes with the radioligand for binding to the receptor.
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
The amount of bound radioactivity is measured using a scintillation counter.
The data is then used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. Given that Prostaglandin F2α ethyl amide is a prodrug, it would be expected to have a different binding affinity for the FP receptor compared to PGF2α.
Functional Assays for Receptor Activation (e.g., cAMP accumulation, Ca²⁺ flux)
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of the heterotrimeric G protein.
Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
Therefore, a key functional assay for FP receptor activation is the measurement of intracellular calcium mobilization. This is typically done using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in cells that endogenously or recombinantly express the FP receptor. Upon receptor activation by an agonist, the increase in intracellular Ca²⁺ concentration leads to an increase in the fluorescence of the dye, which can be measured using a fluorometric plate reader or fluorescence microscopy.
While the primary signaling pathway for the FP receptor is through Gq and Ca²⁺ mobilization, some studies have investigated potential cross-talk with other signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. However, the predominant and characteristic response to FP receptor activation is the increase in intracellular calcium.
Genetic and Molecular Tools in Receptor and Pathway Research
Genetic and molecular tools are indispensable for dissecting the intricacies of receptor-ligand interactions and the downstream signaling pathways. These techniques allow for a detailed understanding of the molecular determinants of drug action.
Site-Directed Mutagenesis: This technique is used to create specific changes in the amino acid sequence of the FP receptor. By mutating amino acids in the putative ligand-binding pocket, researchers can identify key residues that are critical for the binding of Prostaglandin F2α and its analogs, including the ethyl amide. Changes in binding affinity or functional potency after mutation provide strong evidence for the role of that specific residue in the interaction.
Receptor Chimeras: Chimeric receptors, created by combining domains from different receptors, can help to pinpoint the regions of the receptor responsible for ligand specificity and G-protein coupling.
Knockout and Transgenic Models: The development of animal models, such as mice with a targeted deletion (knockout) of the FP receptor gene (Ptger), has been instrumental in understanding the physiological roles of the FP receptor. Such models would be invaluable for studying the in vivo effects of Prostaglandin F2α ethyl amide and confirming that its actions are mediated through the FP receptor.
RNA Interference (RNAi): Techniques like small interfering RNA (siRNA) can be used to specifically knockdown the expression of the FP receptor in cell culture models. This allows for a more direct assessment of the receptor's role in the cellular response to Prostaglandin F2α ethyl amide.
By employing these advanced molecular tools, researchers can gain a comprehensive understanding of how Prostaglandin F2α ethyl amide interacts with the FP receptor at a molecular level and how this interaction translates into a cellular response.
Gene Knockout/Knockdown Studies in Cellular Models
Gene knockout and knockdown studies are powerful tools for determining the specific roles of proteins, such as enzymes and receptors, in a biological pathway. By selectively eliminating or reducing the expression of a target gene, researchers can observe the resulting physiological or cellular changes, thereby deducing the gene product's function.
In the context of Prostaglandin F2alpha and its analogs, knockout studies in animal models have been instrumental. One key area of investigation has been the enzyme prostamide/prostaglandin F synthase (PM/PGFS), which is critical for the biosynthesis of prostamide F2α and PGF2α. researchgate.netbiorxiv.org Studies using mice with a deleted PM/PGFS gene (knockout mice) have demonstrated the enzyme's crucial role. For instance, deletion of the gene encoding PM/PGFS was found to prevent the biosynthesis of prostamide F2α. biorxiv.org A significant functional consequence observed in these knockout mice was a notable increase in intraocular pressure, highlighting the enzyme's regulatory function in the eye. biorxiv.orgresearchgate.net This effect is thought to result from the diversion of precursor molecules towards the synthesis of other prostanoids that elevate intraocular pressure, such as prostaglandin D2 (PGD2) and thromboxane (B8750289) A2 (TxA2). researchgate.net
Another critical target for gene knockout studies has been the Prostaglandin F receptor (FP receptor), encoded by the PTGFR gene. wikipedia.orggenecards.org The FP receptor is the primary mediator of the biological actions of PGF2α. wikipedia.org By creating FP receptor knockout mice, scientists have been able to dissect its role in various physiological processes. These studies have confirmed that the FP receptor is essential for mediating the effects of PGF2α on uterine contractions and parturition. Furthermore, FP receptor knockout mice have been used in models of traumatic brain injury, where the absence of the receptor was shown to reduce hippocampal swelling, indicating its involvement in the pathological response to injury. nih.gov
These genetic approaches provide definitive evidence for the specific proteins involved in the synthesis and signaling of the PGF2α pathway, which is the ultimate pathway activated by Prostaglandin F2alpha ethyl amide.
Table 1: Summary of Findings from Gene Knockout Studies Relevant to the Prostaglandin F2alpha Pathway
| Gene Knockout Model | Key Findings | Implication for Prostaglandin F2alpha Pathway | Reference |
|---|---|---|---|
| Prostamide/PGF synthase (PM/PGFS) Knockout Mouse | Prevents biosynthesis of prostamide F2α. | Demonstrates PM/PGFS is the essential enzyme for producing the parent compound. | biorxiv.org |
| Significantly elevates intraocular pressure. | Reveals a key role for the biosynthetic pathway in regulating eye pressure. | biorxiv.orgresearchgate.net | |
| Prostaglandin F Receptor (PTGFR/FP) Knockout Mouse | Inhibits parturition. | Confirms the FP receptor's critical role in reproductive processes mediated by PGF2α. | |
| Reduces pulmonary fibrosis development in response to certain stimuli. | Suggests a role for the PGF2α-FP axis in inflammatory and fibrotic lung conditions. | wikipedia.org | |
| Increases neurological deficits and lesion volume after intracerebral hemorrhagic stroke. | Indicates the importance of the FP receptor in neurological disorders. | ||
| Reduces hippocampal swelling after traumatic brain injury. | Implicates the FP receptor in the secondary injury cascade following brain trauma. | nih.gov |
Reporter Gene Assays for Pathway Activation
Reporter gene assays are a cornerstone of cell-based research for studying the activation of specific signaling pathways. In this technique, the regulatory DNA sequence (promoter) of a gene of interest is linked to a gene that encodes an easily detectable protein, the "reporter." When the signaling pathway is activated, it drives the expression of the reporter gene, producing a measurable signal such as light (luciferase) or color (β-lactamase). nih.govnih.gov
This methodology has been applied to investigate the signaling cascades triggered by the activation of the FP receptor by PGF2α. Research has shown that in endometrial adenocarcinoma cells, which have elevated levels of the FP receptor, both PGF2α and Prostaglandin E2 (PGE2) can activate signaling pathways that lead to the increased expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. nih.gov
To pinpoint the specific transcriptional element responsible, researchers used a reporter gene assay. They linked the promoter region of the COX-2 gene to a luciferase reporter gene. By treating cells containing this construct with PGF2α, they could measure the resulting luciferase activity as an indicator of COX-2 promoter activation. The study demonstrated that the regulation of COX-2 expression by PGF2α acting through the FP receptor is mediated via the cAMP response element (CRE) binding site located on the COX-2 promoter. nih.gov The CREB (cAMP Response Element Binding protein) signaling pathway is a well-established cascade involved in numerous cellular processes. nih.gov The use of reporter gene assays was crucial in identifying this specific molecular link between FP receptor activation and the downstream gene expression of COX-2. nih.gov
Table 2: Example of Reporter Gene Assay in Prostaglandin F2alpha Research
| Assay Type | Cellular Model | Key Findings | Mechanism Identified | Reference |
|---|---|---|---|---|
| Luciferase Reporter Assay | Endometrial adenocarcinoma cells stably expressing the FP receptor (FPS cells). | PGF2α induces the expression of cyclooxygenase-2 (COX-2). | PGF2α-induced activation of the FP receptor leads to increased transcription from the COX-2 promoter. | nih.gov |
| This induction is mediated specifically through the cAMP response element (CRE) binding site on the COX-2 promoter. | The assay pinpointed the CRE as the critical regulatory element in the PGF2α-FP receptor-COX-2 signaling axis. | nih.gov |
Emerging Research Frontiers
Refined Understanding of Prostamide Receptor Subtypes and Their Unique Signaling
The classical understanding of prostaglandin (B15479496) signaling involves a family of G-protein coupled receptors (GPCRs), including the FP receptor that binds Prostaglandin F2alpha (PGF2α). nih.govfrontiersin.org However, the pharmacology of Prostaglandin F2alpha ethyl amide, a prostamide, appears to be distinct from its free acid counterpart, PGF2α. nih.gov This has led to the hypothesis of a discrete "prostamide receptor."
Evidence suggests that the effects of prostamides like bimatoprost (B1667075) (a closely related analog) are independent of prostanoid FP receptor activation. nih.govnih.gov Studies on feline iris smooth muscle cells, for instance, have shown that bimatoprost and FP receptor agonists stimulate entirely different cells, supporting the existence of a receptor that preferentially recognizes prostamides. nih.govnih.gov
Further complexity arises from the discovery of FP receptor splice variants. nih.gov Research has focused on the potential for heterodimerization between the FP receptor and its variants, such as altFP4. scienceopen.com These FP-altFP complexes may represent the molecular basis for the unique pharmacology of compounds like bimatoprost, which is structurally similar to this compound. scienceopen.com In cells co-expressing FP and altFP4 receptors, bimatoprost has been shown to induce a distinct second messenger signaling cascade that is not initiated by PGF2α. scienceopen.com This suggests that the prostamide may interact with these heterodimeric receptor complexes to elicit its specific cellular responses. scienceopen.com The discovery of selective prostamide antagonists, such as AGN 204396 and AGN 211334, has further solidified the concept of a distinct prostamide receptor system. nih.govnih.gov These antagonists block the effects of prostamides without affecting the actions of PGF2α at the FP receptor. nih.gov
Development of Highly Selective and Potent Prostaglandin F2α Ethyl Amide Analogs
The unique pharmacological profile of this compound has driven the development of new analogs with enhanced selectivity and potency. The goal is to create molecules that can more specifically target the prostamide receptor system, potentially leading to more effective therapeutic agents with fewer off-target effects.
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure of the parent compound, researchers can identify key features responsible for its biological activity. For example, analogs with different amide substitutions have been synthesized and evaluated. Prostaglandin F2α diethyl amide, for instance, was found to be inert to corneal amidase activity, unlike the ethyl amide, making it a useful tool to investigate the intrinsic activity of prostamides. Conversely, Prostaglandin F2α dimethyl amide has been characterized as a weak FP receptor antagonist.
Recent advancements in structural biology, such as the cryo-electron microscopy structures of the human prostaglandin F2α receptor bound to different ligands, provide unprecedented insight into the molecular basis of ligand recognition and receptor selectivity. nih.gov This detailed structural information can guide the rational design of novel analogs with improved binding affinity and specificity for the prostamide receptor or its complexes. The development of more potent and selective antagonists, like the second-generation compound AGN 211334, is also a critical area of research. nih.gov These tools are invaluable for probing the physiological and pathological roles of the prostamide system.
Comprehensive Elucidation of Metabolic Enzymes and Pathways Involved in Bioactivation and Degradation
The metabolic fate of this compound is a key determinant of its pharmacological activity and duration of action. While initially it was thought that prostaglandin ethyl amides were not converted to their corresponding free acids in vivo, subsequent research has shown that this is not the case. labscoop.combioscience.co.uk
Studies have demonstrated that bovine and human corneal tissue possess enzymes capable of hydrolyzing the N-ethyl amide of various prostaglandins (B1171923) to the free acid form. labscoop.combioscience.co.uk The conversion rate for this compound is approximately 2.5 µg/g of corneal tissue per hour. labscoop.comglpbio.com This suggests that this compound may act as a prodrug, with its effects being mediated, at least in part, by its conversion to PGF2α. labscoop.combioscience.co.uk The slower hydrolysis kinetics of the N-amides compared to esters could contribute to a more sustained pharmacological effect. bioscience.co.uk
The enzymes responsible for this bioactivation are a subject of ongoing investigation. Fatty acid amide hydrolase (FAAH) is a well-known enzyme that catabolizes the endocannabinoid anandamide (B1667382) to arachidonic acid and ethanolamine. Interestingly, anandamide can also be a substrate for cyclooxygenase-2 (COX-2), leading to the formation of prostaglandin-ethanolamides, or prostamides. nih.govnih.gov This biosynthetic pathway highlights the intricate connection between the endocannabinoid and prostanoid systems.
Further research has identified specific enzymes involved in the broader prostaglandin synthesis pathway that may also play a role in prostamide metabolism. Prostaglandin F synthase, for example, can catalyze the formation of Prostaglandin F2alpha from Prostaglandin H2 and Prostaglandin D2. nih.gov A dedicated prostamide/prostaglandin F synthase has also been identified, which is crucial for the biosynthesis of prostamide F2α. researchgate.net Understanding the full complement of enzymes involved in both the synthesis and degradation of this compound and its metabolites is essential for a complete pharmacological profile.
Interdisciplinary Approaches Integrating Chemical Biology and Systems Pharmacology
To unravel the full complexity of this compound's actions, researchers are increasingly turning to interdisciplinary approaches that combine the tools of chemical biology and systems pharmacology. This integrated strategy allows for a more holistic understanding of how this compound interacts with biological systems at multiple levels.
Chemical biology offers powerful methods for designing and synthesizing novel molecular probes and analogs. These tools can be used to dissect signaling pathways, identify protein targets, and visualize the compound's distribution in cells and tissues. For example, the development of selective antagonists for the prostamide receptor was a critical step in differentiating its signaling from that of the classical FP receptor. nih.govnih.gov
Systems pharmacology, on the other hand, employs computational and mathematical models to analyze the complex networks of interactions that govern a drug's effect. This approach can help to predict off-target effects, identify potential drug-drug interactions, and understand how genetic variations might influence an individual's response. By integrating data from genomics, proteomics, and metabolomics with traditional pharmacological data, systems pharmacology can provide a comprehensive view of the drug's mechanism of action.
The study of heterodimerization of prostanoid receptors is a prime example of where these interdisciplinary approaches are valuable. guidetopharmacology.org Understanding how the formation of receptor complexes, such as the FP-altFP heterodimer, modulates signaling in response to this compound requires a combination of molecular biology techniques, sophisticated imaging, and computational modeling. scienceopen.com This integrated approach will be crucial for the future development of targeted therapies that leverage the unique properties of this compound and its analogs.
Interactive Data Table: Prostaglandin F2α Analogs and Their Receptor Interactions
| Compound | Receptor Interaction | Key Finding |
| Prostaglandin F2α ethyl amide | Prodrug for FP receptor, potential agonist at distinct prostamide receptor. | Hydrolyzed to PGF2α in corneal tissue; pharmacology distinct from PGF2α. labscoop.combioscience.co.uk |
| Bimatoprost | Agonist at prostamide receptor; weak activity at FP receptor. | Stimulates different cells than FP agonists; effects blocked by prostamide antagonists. nih.govnih.gov |
| Prostaglandin F2α diethyl amide | Inert to corneal amidase activity. | Useful tool to study intrinsic prostamide activity. |
| Prostaglandin F2α dimethyl amide | Weak FP receptor antagonist. | Inhibits contractile effects of PGF2α. |
| Latanoprost (B1674536) | Selective FP receptor agonist. | Used for comparison in receptor selectivity studies. nih.gov |
| Carboprost | FP receptor agonist with off-target effects on EP3 receptor. | Highlights the need for more selective analogs. nih.gov |
Q & A
Q. How is Prostaglandin F2α ethyl amide synthesized and characterized for research applications?
Prostaglandin F2α ethyl amide (PGF2α-NEt) is synthesized by modifying the C-1 carboxyl group of PGF2α to an N-ethyl amide. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Critical parameters include reaction temperature, solvent selection (e.g., dichloromethane), and protecting group strategies to prevent side reactions .
Q. What analytical methods are recommended for quantifying Prostaglandin F2α ethyl amide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity (detection limits ~0.1 ng/mL). Sample preparation typically involves solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with pentafluorobenzyl bromide to enhance ionization efficiency. For serum/plasma, validated ELISA kits with cross-reactivity checks against related prostaglandins (e.g., PGF2α free acid) are recommended to avoid false positives .
Q. How does the ethyl amide modification influence the stability of Prostaglandin F2α compared to its ester analogs?
The ethyl amide group enhances metabolic stability by reducing susceptibility to esterase-mediated hydrolysis. In vitro studies using corneal tissue show that PGF2α-NEt hydrolyzes to the free acid at ~2.5 µg/g tissue/hour, significantly slower than ester analogs (e.g., isopropyl ester, which hydrolyzes at ~10 µg/g/hour). Stability assays should include incubation with tissue homogenates and quantification via LC-MS to track degradation kinetics .
Advanced Research Questions
Q. What experimental models are suitable for studying the ocular hypotensive efficacy of Prostaglandin F2α ethyl amide?
Ex vivo models like isolated cat iris sphincter assays can evaluate FP receptor agonism/antagonism. For in vivo studies, normotensive rabbits or glaucomatous monkey models are preferred. Intraocular pressure (IOP) measurements should be conducted using rebound tonometry at 6-hour intervals for 72 hours post-administration. Dose-response curves (0.001–0.1% w/v) and comparator drugs (e.g., latanoprost) are essential to establish relative potency .
Q. How do researchers resolve contradictions in reported enzymatic conversion rates of Prostaglandin F2α ethyl amide to its free acid?
Discrepancies in conversion rates (e.g., 2.5 µg/g/hour in bovine cornea vs. 25 µg/cornea/24 hours in human tissue) may arise from interspecies differences in amidase activity or variations in tissue preparation (e.g., fresh vs. frozen). To address this, standardize protocols using freshly excised tissue, validate enzyme activity via fluorometric assays, and include positive controls (e.g., AL 8810 ethyl amide, which shows no conversion) .
Q. What strategies are employed to identify and quantify impurities in Prostaglandin F2α ethyl amide formulations?
Impurity profiling requires reverse-phase HPLC with a C8 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection at 210 nm. Common impurities include 5-trans isomers (retention time shift ±0.5 minutes) and residual free acid. Quantification against certified reference standards (e.g., 5-trans-17-phenyl trinor PGF2α) ensures accuracy. Stability-indicating methods should include forced degradation studies (heat, light, pH extremes) .
Q. How can researchers optimize experimental designs to assess FP receptor selectivity of Prostaglandin F2α ethyl amide derivatives?
Use competitive binding assays with radiolabeled PGF2α (³H-PGF2α) in FP receptor-expressing cell lines (e.g., HEK293). For functional activity, measure intracellular calcium flux (Fluo-4 AM dye) or inositol phosphate accumulation. Cross-test against related receptors (EP1-4, TP) at concentrations up to 10 µM to confirm selectivity. Data normalization to PGF2α-free acid (EC50 ~1 nM) is critical for comparative analysis .
Methodological Considerations
Q. What controls are essential when studying the pharmacokinetics of Prostaglandin F2α ethyl amide in ocular tissues?
Include:
- Negative controls : Vehicle-treated corneas (e.g., phosphate-buffered saline).
- Positive controls : Corneas spiked with known concentrations of PGF2α-NEt and its free acid.
- Matrix controls : Tissue homogenates without drug exposure to assess background interference.
- Stability controls : Samples stored at -80°C vs. room temperature to evaluate freeze-thaw effects .
Q. How should researchers address interspecies variability in preclinical studies of Prostaglandin F2α ethyl amide?
Conduct parallel experiments in at least two species (e.g., rabbit and primate). Use species-specific corneal amidase activity assays to correlate hydrolysis rates with IOP reduction. Adjust dosing regimens based on enzyme kinetics (e.g., lower doses in species with higher conversion rates) .
Data Interpretation and Reporting
Q. How are conflicting results regarding the bioactivation of Prostaglandin F2α ethyl amide reconciled in literature?
Early claims that PGF2α-NEt acts as a prodrug rely on hydrolysis data from bovine corneas. However, human studies show slower conversion, suggesting partial FP receptor-independent effects. Address contradictions by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
